

Application Notes and Protocols: DQP-1105 in Preclinical Models of Cerebellar Ataxia

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Compound of Interest

Compound Name: *dqp-1105*

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Introduction

Cerebellar ataxias are a group of debilitating neurological disorders characterized by a progressive loss of motor coordination, affecting balance, gait, and speech.^[1] A core pathological feature of many ataxias is the dysfunction and degeneration of Purkinje cells, the sole output neurons of the cerebellar cortex.^[2] The N-methyl-D-aspartate (NMDA) receptors, particularly those containing GluN2C and GluN2D subunits, are highly expressed in the cerebellum, with GluN2C being prominent in cerebellar granule cells.^{[3][4][5]} Aberrant glutamatergic signaling is implicated in the pathophysiology of cerebellar disorders. Therefore, modulating NMDA receptor activity with subunit-selective compounds presents a targeted therapeutic strategy.

DQP-1105 is a potent, noncompetitive negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing GluN2C or GluN2D subunits.^{[6][7][8][9][10]} Its mechanism of action suggests it could be a valuable pharmacological tool to investigate the role of GluN2C/2D-mediated neurotransmission in cerebellar circuits and as a potential therapeutic agent to mitigate excitotoxicity and restore normal neuronal firing patterns in models of cerebellar ataxia.

These application notes provide a comprehensive overview and detailed protocols for utilizing **DQP-1105** in preclinical research of cerebellar ataxia.

Mechanism of Action of DQP-1105

DQP-1105 acts as a negative allosteric modulator of NMDA receptors. Its key features include:

- Subunit Selectivity: It preferentially inhibits NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[6][8]
- Noncompetitive Inhibition: Its inhibitory action is not overcome by increasing the concentration of the agonists glutamate or glycine.[7][9]
- Voltage-Independence: Its function is not dependent on the membrane potential.[7][8]
- Glutamate-Dependent Action: The affinity of **DQP-1105** for the receptor increases once glutamate is bound, suggesting it stabilizes a non-conducting state of the receptor.[6]

This selective modulation of a specific subset of NMDA receptors, which are abundant in the cerebellum, allows for targeted intervention in cerebellar circuitry with potentially fewer off-target effects compared to non-selective NMDA receptor antagonists.

Data Presentation: DQP-1105 Efficacy

The following tables summarize the known in vitro activity of **DQP-1105** and provide a template for presenting hypothetical data from preclinical studies in a cerebellar ataxia model.

Table 1: In Vitro Inhibitory Activity of **DQP-1105** on Recombinant NMDA Receptor Subtypes

Receptor Subunit	IC ₅₀ (μM)	Selectivity vs. GluN2A/B	Reference
GluN1/GluN2A	>100 (estimated)	>50-fold	[8]
GluN1/GluN2B	>100 (negligible inhibition)	>50-fold	[8]
GluN1/GluN2C	7.0	-	[6][10]

| GluN1/GluN2D | 2.7 | - | [6][10] |

Table 2: Hypothetical Behavioral Data in a Mouse Model of Cerebellar Ataxia (e.g., SCA1 Transgenic Mice)

Treatment Group	N	Rotarod Latency to Fall (seconds) - Baseline	Rotarod Latency to Fall (seconds) - Post-Treatment	% Improvement
Wild-Type + Vehicle	10	185 ± 15	190 ± 12	2.7%
SCA1 + Vehicle	10	60 ± 8	58 ± 9	-3.3%
SCA1 + DQP-1105 (10 mg/kg)	10	62 ± 7	85 ± 10*	37.1%
SCA1 + DQP-1105 (30 mg/kg)	10	59 ± 9	110 ± 11**	86.4%

*p < 0.05, **p < 0.01 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 3: Hypothetical Electrophysiological Data from Purkinje Cells in Cerebellar Slices

Treatment Group	Parameter	Measurement
SCA1 + Vehicle	Spontaneous Firing Rate	55 ± 6 Hz
	Excitatory Postsynaptic Current (EPSC) Amplitude	150 ± 20 pA
SCA1 + DQP-1105 (10 μM)	Spontaneous Firing Rate	40 ± 5 Hz*
	Excitatory Postsynaptic Current (EPSC) Amplitude	115 ± 15 pA*

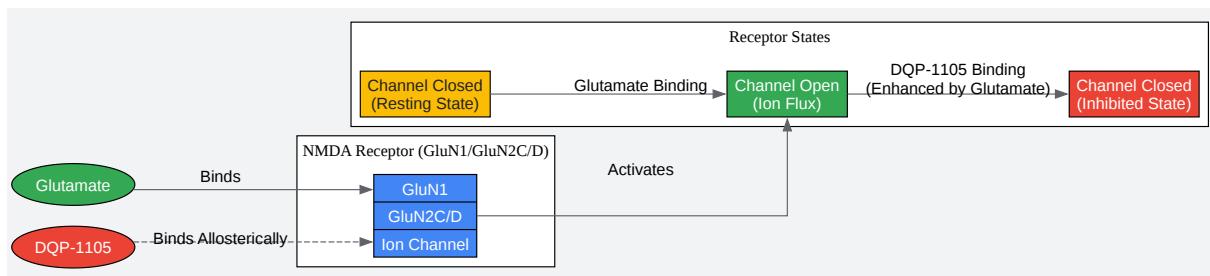
p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 4: Hypothetical Purkinje Cell Counts from Immunohistochemistry

Treatment Group	Linear Purkinje Cell Density (cells/mm)
Wild-Type + Vehicle	12.5 ± 0.8
SCA1 + Vehicle	7.2 ± 1.1
SCA1 + DQP-1105 (30 mg/kg, chronic)	9.8 ± 0.9*

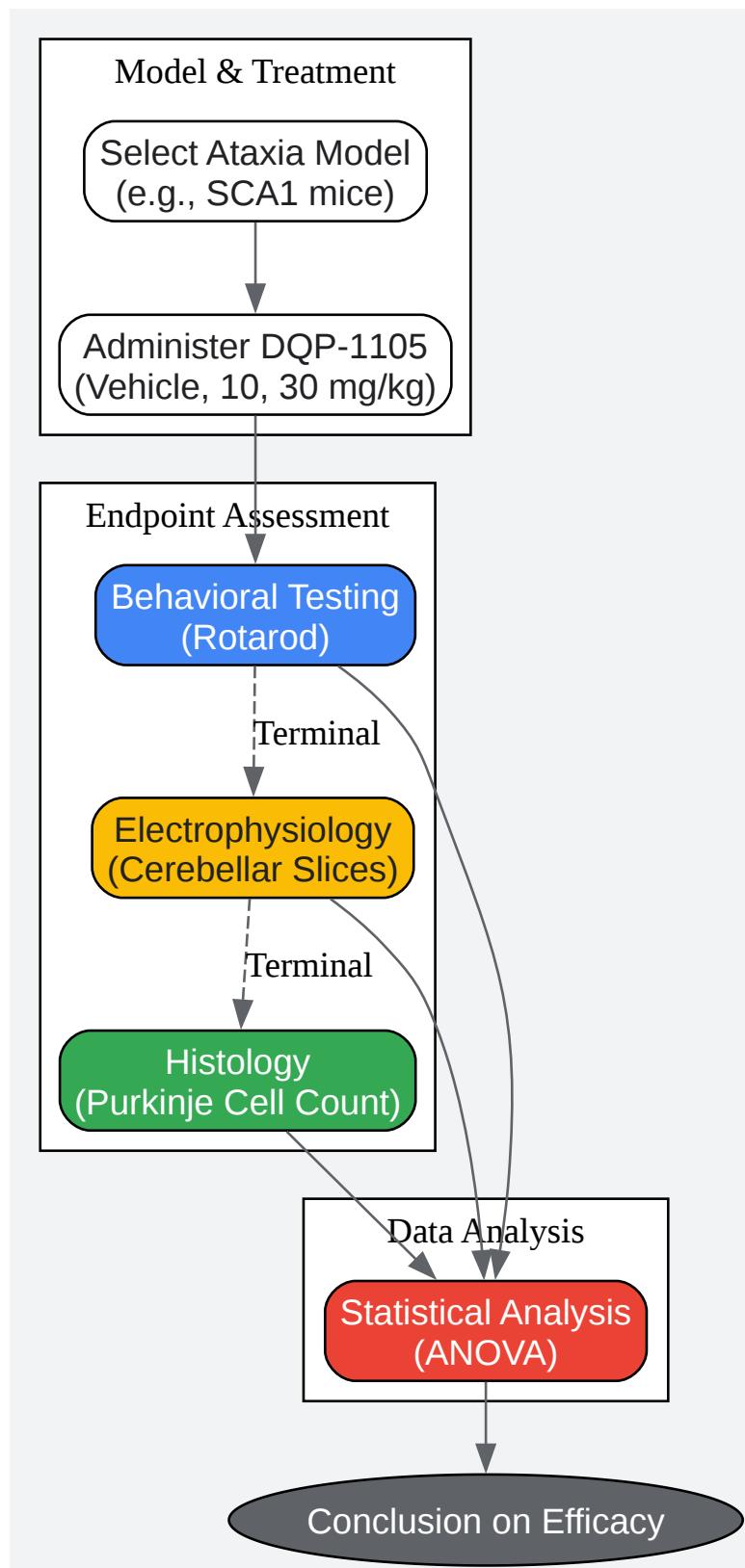
p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Mandatory Visualizations

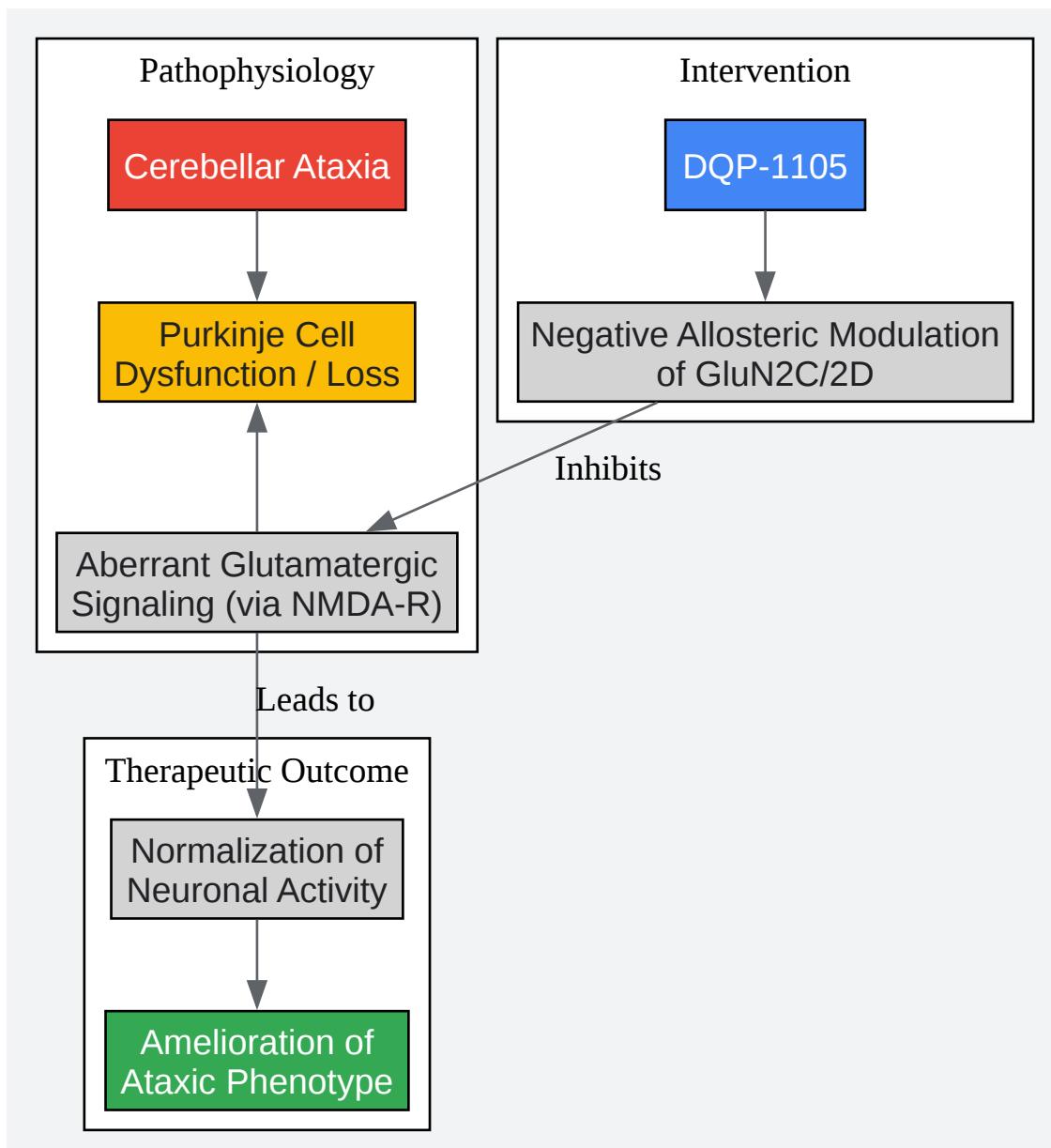


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Caption: Signaling pathway of **DQP-1105** as a negative allosteric modulator.

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Caption: Experimental workflow for evaluating **DQP-1105** in an ataxia model.



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Caption: Logical relationship of **DQP-1105** action in cerebellar ataxia.

Experimental Protocols

Protocol 1: Evaluation of Motor Coordination (Accelerating Rotarod Test)

This protocol assesses motor coordination, balance, and motor learning in a mouse model of cerebellar ataxia.[\[8\]](#)[\[9\]](#)[\[11\]](#)

A. Materials:

- Accelerating Rotarod apparatus (e.g., Ugo Basile, Stoelting)
- Mouse model of cerebellar ataxia (e.g., SCA1 transgenic) and wild-type littermates
- **DQP-1105** solution and vehicle control
- Syringes for intraperitoneal (IP) injection

B. Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Training (3 days):
 - Place mice on the stationary rod.
 - For 3 consecutive days, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.
 - If a mouse falls, place it back on the rod. This phase habituates the animals to the apparatus.
- Baseline Testing (Day 4):
 - Place a mouse on the rod and start the acceleration protocol (e.g., 4 to 40 RPM over 5 minutes).
 - Record the latency to fall (in seconds). The trial ends when the mouse falls onto the platform below or clings to the rod and completes a full passive rotation.
 - Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
 - The average latency of the 3 trials constitutes the baseline score.
- Drug Administration:
 - Administer **DQP-1105** (e.g., 10 mg/kg, 30 mg/kg, IP) or vehicle to the treatment groups.

- Testing should occur at the time of predicted peak plasma/brain concentration of the compound.
- Post-Treatment Testing:
 - At the designated time post-injection (e.g., 30 minutes), repeat the accelerating rotarod test as described in step 3.
- Data Analysis:
 - Calculate the mean latency to fall for each group.
 - Compare post-treatment performance to baseline and between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Cerebellar Slice Electrophysiology

This protocol allows for the direct assessment of **DQP-1105**'s effect on Purkinje cell excitability and synaptic transmission in acute cerebellar slices.[12][13]

A. Materials:

- Vibratome
- Dissection microscope
- Recording chamber and perfusion system
- Upright microscope with DIC optics
- Patch-clamp amplifier, digitizer, and data acquisition software
- Glass micropipettes
- Artificial cerebrospinal fluid (ACSF), ice-cold and carbogenated (95% O₂, 5% CO₂)
- Internal solution for patch pipettes
- **DQP-1105**

B. Procedure:

- Slice Preparation:
 - Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated ACSF.
 - Rapidly decapitate and dissect the brain, removing the cerebellum.
 - Prepare 250-300 μ m sagittal cerebellar slices using a vibratome in ice-cold ACSF.[\[14\]](#)
 - Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.[\[15\]](#)
- Recording:
 - Transfer a slice to the recording chamber and perfuse with carbogenated ACSF at 32-34°C.
 - Visualize Purkinje cells using DIC optics.
 - Establish whole-cell patch-clamp recordings from Purkinje cell somas.
- Data Acquisition:
 - Spontaneous Firing: In current-clamp mode, record the spontaneous firing of Purkinje cells for a baseline period (e.g., 5 minutes).
 - Drug Application: Perfusion the slice with ACSF containing **DQP-1105** (e.g., 10 μ M) and record changes in the firing rate and pattern.
 - Synaptic Transmission: In voltage-clamp mode, stimulate parallel or climbing fibers to evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs and then assess the effect of **DQP-1105** perfusion on EPSC amplitude and kinetics.
- Data Analysis:
 - Measure firing frequency, inter-spike interval, and EPSC amplitude.

- Compare parameters before and after drug application using paired statistical tests.

Protocol 3: Immunohistochemical Analysis of Purkinje Cells

This protocol is for quantifying Purkinje cell number and assessing cerebellar morphology, typically after chronic treatment studies.[\[2\]](#)[\[16\]](#)[\[17\]](#)

A. Materials:

- Perfusion solutions (Saline, 4% Paraformaldehyde (PFA))
- Vibratome or cryostat
- Microscope slides
- Blocking solution (e.g., Normal Goat Serum in PBS with Triton X-100)
- Primary antibody: anti-Calbindin D-28k (a specific marker for Purkinje cells)
- Fluorescently-labeled secondary antibody
- Mounting medium with DAPI
- Fluorescence microscope or confocal microscope

B. Procedure:

- Tissue Preparation:
 - Anesthetize the mouse and perfuse transcardially with saline followed by 4% PFA.
 - Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
 - Section the cerebellar vermis into 40 µm sections using a cryostat or vibratome.
- Immunostaining:

- Wash sections in PBS.
- Incubate in blocking solution for 1-2 hours at room temperature.
- Incubate with primary anti-Calbindin antibody overnight at 4°C.
- Wash sections in PBS.
- Incubate with the appropriate secondary antibody for 2 hours at room temperature.
- Wash sections and counterstain nuclei with DAPI.

- Imaging and Analysis:
 - Mount sections onto slides.
 - Acquire images of cerebellar lobules using a fluorescence microscope.
 - Quantify the number of Calbindin-positive Purkinje cells. Express data as linear density (cells per mm of the Purkinje cell layer).
 - Analyze at least 3-5 sections per animal.
- Data Analysis:
 - Calculate the average linear density for each animal and then for each treatment group.
 - Compare groups using an appropriate statistical test (e.g., one-way ANOVA).

Conclusion

DQP-1105, with its selective antagonism of GluN2C/2D-containing NMDA receptors, represents a promising pharmacological tool for dissecting the contribution of these specific receptor subtypes to the pathophysiology of cerebellar ataxia. The protocols outlined here provide a framework for a systematic evaluation of **DQP-1105**'s potential therapeutic efficacy, from behavioral improvement to cellular and synaptic mechanisms. The successful application of these methods will contribute to a deeper understanding of cerebellar function and may pave the way for novel therapeutic strategies for ataxia.

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